4-Bromo-2-methoxy-5-nitropyridine
Description
4-Bromo-2-methoxy-5-nitropyridine is a halogenated nitropyridine derivative characterized by a pyridine ring substituted with bromine, methoxy, and nitro groups. These derivatives are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their electron-deficient aromatic systems, which facilitate nucleophilic substitution and coupling reactions.
Properties
Molecular Formula |
C6H5BrN2O3 |
|---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
4-bromo-2-methoxy-5-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3 |
InChI Key |
CLMGODWNXOWEIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-5-nitropyridine can be achieved through several methods. One common approach involves the bromination of 2-methoxy-5-nitropyridine. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-methoxy-5-nitropyridine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild pressure and temperature.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.
Major Products Formed
Substitution: Formation of 4-substituted-2-methoxy-5-nitropyridine derivatives.
Reduction: Formation of 4-bromo-2-methoxy-5-aminopyridine.
Oxidation: Formation of 4-bromo-2-hydroxy-5-nitropyridine.
Scientific Research Applications
4-Bromo-2-methoxy-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-5-nitropyridine depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine, methoxy, and nitro groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Bromo-2-methoxy-5-nitropyridine (hypothetical structure inferred from nomenclature) with structurally related pyridine derivatives, focusing on molecular properties, reactivity, and applications.
Table 1: Key Properties of 4-Bromo-2-methoxy-5-nitropyridine and Analogous Compounds
Structural and Functional Differences
Substituent Position Effects: Nitro Group Placement: In 5-Bromo-2-methoxy-3-nitropyridine, the nitro group at C3 creates a strong electron-withdrawing effect, activating the ring for nucleophilic aromatic substitution (e.g., Suzuki coupling). In contrast, 2-Bromo-6-methyl-4-nitropyridine (CAS 55304-80-8) has nitro at C4, which alters regioselectivity in reactions . Amino vs. Methoxy Groups: 2-Amino-5-bromo-3-nitropyridine (mp 208–210°C) exhibits a higher melting point than methoxy-substituted analogs due to intermolecular hydrogen bonding from the amino group .
Reactivity and Applications :
- 5-Bromo-2-methoxy-3-nitropyridine is used in cross-coupling reactions to synthesize heterocyclic scaffolds for drug discovery. The methoxy group acts as a directing group, while bromine serves as a leaving site .
- 3-Bromo-5-methoxypyridine (CAS 50720-12-2), lacking a nitro group, is less electrophilic and more suited for Grignard or lithiation reactions .
Similar trends likely apply to methoxy-substituted analogs.
Research Findings and Trends
- Similarity Scoring: Computational models rank 5-Bromo-2-methoxy-3-nitropyridine (Similarity: 0.88) as highly analogous to 4-Bromo-5-fluoro-2-nitrophenol (CAS 1016234-87-9; Similarity: 0.85), highlighting shared reactivity profiles .
- Thermochemical Stability : Density-functional theory (DFT) studies () suggest that exact-exchange functionals improve predictions for nitro- and bromo-substituted systems, aiding in reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
